molecular formula C6H8ClN3O2 B7957244 Methyl 3-aminopyridazine-6-carboxylate hydrochloride

Methyl 3-aminopyridazine-6-carboxylate hydrochloride

Cat. No.: B7957244
M. Wt: 189.60 g/mol
InChI Key: CXWLWHFATIATJW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name methyl 6-aminopyridazine-3-carboxylate hydrochloride unambiguously defines the compound’s structure. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as the parent heterocycle. Numbering begins at one nitrogen (position 1) and proceeds clockwise, assigning the amino group to position 6 and the methyl carboxylate to position 3. The hydrochloride counterion arises from protonation of the amino group’s lone pair, forming an ammonium chloride salt.

Isomeric possibilities emerge from alternative substituent arrangements. For pyridazine derivatives, positional isomers occur when functional groups occupy different ring positions. For instance, methyl 3-aminopyridazine-4-carboxylate (CAS 1256633-18-7) represents a structural isomer where the carboxylate shifts to position 4. Tautomerism, however, is restricted due to the fixed double bonds in the aromatic pyridazine system. Substituent electronic effects further stabilize the observed regiochemistry: the amino group’s electron-donating nature at position 6 balances the electron-withdrawing carboxylate at position 3, maintaining aromaticity.

The hydrochloride designation specifies the salt form, distinguishing it from the free base. Protonation occurs preferentially at the exocyclic amino group rather than the ring nitrogens, as confirmed by comparative pKa analyses of related pyridazineamines. This protonation state remains persistent in both solid and solution phases under standard conditions.

Molecular Geometry and Crystallographic Characterization

The molecular geometry of methyl 3-aminopyridazine-6-carboxylate hydrochloride derives from its conjugated π-system and steric interactions. X-ray crystallography, though not directly available for this compound, permits inferences from analogous pyridazine structures. The pyridazine ring adopts a planar conformation, with bond lengths averaging 1.34 Å for C-N and 1.39 Å for C-C, consistent with aromatic delocalization. The carboxylate ester at position 3 projects orthogonally to the ring plane, minimizing steric clash with the amino group at position 6.

Key geometric parameters include:

  • N1-C2-N2 bond angle : ~116°, reflecting sp² hybridization at the ring nitrogens
  • C3-C4-O1 (ester carbonyl) bond length : ~1.21 Å, characteristic of double-bond character
  • C6-N3 (amino group) bond length : ~1.45 Å, indicating partial double-bond character due to conjugation with the ring

The hydrochloride counterion interacts electrostatically with the protonated amino group, with a typical N-Cl distance of ~3.2 Å in ionic pairs. Hydrogen bonding between the ammonium proton and chloride ion further stabilizes the crystal lattice, though specific packing motifs remain uncharacterized for this compound.

Protonation States and Tautomeric Equilibria in Solid vs. Solution Phases

Protonation behavior differs markedly between solid and solution states. In the crystalline phase, the amino group exists exclusively as the ammonium ion (NH₃⁺) due to chloride counterion stabilization. Infrared spectroscopy of the solid would reveal N-H stretching frequencies near 2800 cm⁻¹, broadened by hydrogen bonding, and a strong C=O stretch at ~1700 cm⁻¹ from the ester carbonyl.

In solution (aqueous or polar aprotic solvents), pH-dependent equilibria emerge. The ammonium group (pKa ≈ 2.3, extrapolated from similar pyridazineamines) partially deprotonates above pH 4, yielding the free amine form. This deprotonation alters electronic properties:

  • Amino group : NH₂ → NH₃⁺ transition reduces electron donation to the ring
  • Carboxylate ester : Withdrawing effect strengthens upon amine protonation, polarizing the π-system

Tautomeric shifts remain negligible due to the aromatic stabilization of the pyridazine core. However, the ester group’s resonance (O=C-OCH₃) may transiently interact with the amino proton in solution, creating a weak intramolecular hydrogen bond. This interaction, observable via NMR coupling constants, slightly distorts the ring planarity in polar solvents.

Properties

IUPAC Name

methyl 6-aminopyridazine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c1-11-6(10)4-2-3-5(7)9-8-4;/h2-3H,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWLWHFATIATJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reactants : 6-Methyl-3-chloropyridazine, concentrated ammonia (25–28% w/w).

  • Conditions :

    • Temperature: 120–150°C

    • Pressure: 0.2–0.4 MPa

    • Reaction time: 5–12 hours

  • Workup :

    • Cool reaction mixture to room temperature.

    • Adjust pH to 7–8 with dilute HCl to precipitate 6-methyl-3-aminopyridazine .

    • Concentrate filtrate and adjust pH to 5.0–5.5 to isolate by-product 6-methyl-pyridazin-3-one .

    • Recycle by-product via chlorination with POCl₃ to regenerate starting material.

Key Data

ParameterValue
Yield (target)60–69%
Purity98%
By-product recycling efficiency>90%

Multi-Step Synthesis from Ethyl Trifluoropyruvate

This route constructs the pyridazine core through cyclization and functionalization.

Steps

  • Cyclization :

    • Ethyl trifluoropyruvate reacts with hydrazine hydrate in acetic acid to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one .

  • Oxidation :

    • Treat with K₂CrO₄/H₂SO₄ to yield 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid .

  • Esterification :

    • Fischer esterification with methanol/H₂SO₄ produces methyl ester.

  • Amination :

    • Nucleophilic substitution with methylamine under basic conditions.

  • Hydrochloride Formation :

    • Treat with HCl gas in methanol.

Key Data

StepYieldConditions
Cyclization75–80%AcOH, reflux, 6h
Oxidation65%K₂CrO₄, H₂SO₄, RT
Amination70–79%MeNH₂, dioxane, 80°C

Chlorination-Oxidation of 3-Hydroxy Derivatives

A lesser-known method leverages hydroxyl-to-chlorine substitution followed by esterification.

Procedure

  • Chlorination :

    • Treat 3-hydroxy-6-methylpyridazine-4-carboxylic acid with SOCl₂/PCl₃.

  • Esterification :

    • React with methanol/H₂SO₄ to form methyl ester.

  • Amination :

    • Substitute Cl with NH₂ using NH₃/MeOH under pressure.

Key Data

StepYield
Chlorination85%
Amination55–60%

Comparative Analysis of Methods

MethodAdvantagesLimitations
Amination of chloropyridazineHigh scalability, by-product recyclingRequires high-pressure equipment
Trifluoropyruvate routeVersatile for analogsLow overall yield (35–40%)
Chlorination-oxidationMild conditionsMulti-step, costly reagents

Mechanistic Insights

  • Amination : Proceeds via SNAr mechanism, where NH₃ acts as a nucleophile attacking the electron-deficient C3 position.

  • By-product recycling : POCl₃ mediates Cl⁻ substitution on 6-methyl-pyridazin-3-one , restoring 6-methyl-3-chloropyridazine.

  • Esterification : Acid-catalyzed nucleophilic acyl substitution (e.g., H₂SO₄ in methanol).

Industrial Considerations

  • Cost : Method 1 is most cost-effective due to by-product recycling.

  • Safety : Method 2 involves toxic Cr(VI) reagents, requiring stringent waste management.

  • Scale-up : Method 1 has been validated for multi-kilogram production.

Recent Advances

  • Catalytic amination : Pd/Cu systems enable room-temperature amination, reducing energy costs.

  • Flow chemistry : Continuous processing improves yield by 15% for Method 1 .

Chemical Reactions Analysis

Substitution Reactions

The protonated aminomethyl group undergoes nucleophilic substitution under alkaline conditions. Deprotonation of the hydrochloride salt liberates the free amine, enabling reactivity.

Reaction TypeReagents/ConditionsProductReference
AlkylationAlkyl halides, NaHCO₃, DMF, 80°C, 12 hrN-Alkylated pyridazine derivatives
AcylationAcetyl chloride, pyridine, RT, 4 hrN-Acetylated products
Sulfonylationp-Acetylsulfanilyl chloride, pyridineSulfonamide-linked compounds

Example : Reaction with p-acetylsulfanilyl chloride in pyridine yields sulfonamide derivatives, which are intermediates for antimicrobial agents .

Hydrolysis Reactions

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives.

ConditionReagentsProductReference
Acidic Hydrolysis6M HCl, reflux, 6 hr3-Aminopyridazine-6-carboxylic acid
Basic HydrolysisLiOH, THF/H₂O (4:1), RT, 2 hrLithium carboxylate salt

Key Insight : Hydrolysis products are often converted to acid chlorides (via SOCl₂) for subsequent amide bond formation .

Oxidation and Reduction

The aminomethyl group participates in redox reactions, altering its oxidation state.

Reaction TypeReagents/ConditionsProductReference
OxidationKMnO₄, H₂SO₄, 60°C, 3 hrNitro or carbonyl derivatives
ReductionNaBH₄, MeOH, RT, 1 hrSecondary amine stabilization

Note : Oxidation under strong acidic conditions may lead to ring contraction or degradation .

Ring Modification and Cyclization

The pyridazine ring undergoes transformations under extreme conditions.

Reaction TypeReagents/ConditionsProductReference
Ring ContractionKNH₂, liquid NH₃, -33°C, 1 hrPyrazole or triazine derivatives
Electrophilic Aromatic SubstitutionHNO₃, H₂SO₄, 0°CNitro-substituted pyridazines

Caution : Ring contractions are non-trivial and require precise control to avoid side reactions .

Coupling and Derivatization

The carboxylate and amine groups enable conjugation with biomolecules or synthetic intermediates.

Reaction TypeReagents/ConditionsProductReference
Amide CouplingEDC/HOBt, DIPEA, DCM, RT, 12 hrPeptide-linked pyridazines
Urea FormationTriphosgene, Et₃N, THF, 0°C to RTUrea derivatives

Application : These reactions are critical for developing pharmacologically active compounds .

Solubility and Stability

The hydrochloride salt enhances water solubility but decomposes under alkaline or high-temperature conditions.

PropertyConditionObservationReference
Aqueous SolubilitypH 1–3 (HCl medium)>50 mg/mL
Thermal Stability>150°CDecomposition via

Scientific Research Applications

Chemistry

Methyl 3-aminopyridazine-6-carboxylate hydrochloride serves as a building block in organic synthesis. It is utilized in the formation of more complex organic molecules, enabling the development of new chemical entities with diverse functionalities.

Biological Applications

The compound has been investigated for its potential as a biochemical probe . Research indicates that it interacts with specific molecular targets, potentially altering enzyme or receptor activities, which can lead to various biological effects.

Case Study: Anticancer Activity
A study on a series of pyridazine derivatives, including this compound, demonstrated promising anticancer properties . These compounds exhibited significant anti-proliferative effects against human breast cancer cell lines (T-47D and MDA-MB-231), with IC50 values ranging from 0.43 to 35.9 µM . The research highlighted the potential of these derivatives as effective CDK2 inhibitors, which are critical in cancer therapy.

Medicinal Chemistry

Research has explored the therapeutic properties of this compound, particularly its antimicrobial and anticancer activities . The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer treatments .

Mechanism of Action
The mechanism involves binding to specific targets within cancer cells, leading to alterations in cell cycle progression and apoptosis induction. For instance, treatment with certain derivatives resulted in significant increases in sub-G1 populations indicative of apoptosis in T-47D cells .

Industrial Applications

In addition to its research applications, this compound is employed in the development of new materials and chemical processes within industrial settings. Its versatility allows it to be integrated into various formulations aimed at enhancing product performance in pharmaceuticals and other chemical industries.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Notes
ChemistryBuilding block for organic synthesisUsed to synthesize complex organic molecules
Biological ResearchBiochemical probe for studying enzyme interactionsPotential anticancer activity observed
Medicinal ChemistryInvestigated for antimicrobial and anticancer propertiesInduces apoptosis in cancer cells
Industrial UseDevelopment of new materials and chemical processesVersatile compound with broad application potential

Mechanism of Action

The mechanism of action of Methyl 3-aminopyridazine-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives exhibit diverse properties based on substituent positions, functional groups, and salt forms. Below is a detailed comparison of Methyl 3-aminopyridazine-6-carboxylate hydrochloride with structural analogs (Table 1).

Table 1: Structural and Physicochemical Comparison of Pyridazine Derivatives

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Key Differences vs. Target Compound
Methyl 3-aminopyridazine-6-carboxylate HCl Not provided 3-NH₂, 6-COOCH₃ C₆H₈ClN₃O₂ ~189.45* Reference compound
Methyl 6-methoxypyridazine-3-carboxylate 19194-96-8 6-OCH₃, 3-COOCH₃ C₇H₈N₂O₃ 168.15 Methoxy at 6 reduces polarity and reactivity
Ethyl pyridazine-3-carboxylate 1126-10-9 3-COOCH₂CH₃ C₇H₈N₂O₂ 152.15 Ethyl ester increases lipophilicity
6-Hydroxypyridazine-3-carboxylic acid HCl 2048273-64-7 6-OH, 3-COOH C₅H₅ClN₂O₃ 176.56 Free carboxylic acid enhances acidity
Methyl 6-(aminomethyl)pyridazine-3-carboxylate HCl 1688685-39-3 6-CH₂NH₂, 3-COOCH₃ C₇H₁₀ClN₃O₂ 203.63 Aminomethyl at 6 alters steric and electronic profiles

*Estimated based on structural analysis.

Substituent Position and Functional Group Effects

  • Amino Group (Position 3): The target compound’s amino group enhances nucleophilicity, enabling participation in coupling reactions or hydrogen bonding. This contrasts with Methyl 6-methoxypyridazine-3-carboxylate, where the methoxy group is less reactive .
  • Carboxylate Ester (Position 6) : The methyl ester balances lipophilicity and hydrolytic stability. Ethyl pyridazine-3-carboxylate, with its ethyl ester, is more lipophilic but may exhibit slower hydrolysis .
  • Hydrochloride Salt : Compared to the free base form of 6-hydroxypyridazine-3-carboxylic acid, the hydrochloride salt in the target compound significantly improves water solubility .

Physicochemical Properties

  • Solubility : The hydrochloride salt confers higher aqueous solubility than neutral analogs like Ethyl pyridazine-3-carboxylate.
  • Stability : The methyl ester in the target compound is more hydrolytically stable than the free acid form in 6-hydroxypyridazine-3-carboxylic acid hydrochloride.

Biological Activity

Methyl 3-aminopyridazine-6-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C7H9ClN2O2C_7H_9ClN_2O_2. Its structure features a pyridazine ring, which is known for its pharmacological relevance. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of bioactive derivatives.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
MRSA0.25
Escherichia coli0.75

The compound's efficacy against these pathogens suggests potential applications in treating bacterial infections, especially in resistant strains .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cell lines such as T-47D and MDA-MB-231.
  • Apoptosis Induction : Flow cytometric analysis revealed a significant increase in Annexin V-positive apoptotic cells after treatment with the compound.

The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (μM)
T-47D20.1
MDA-MB-23118.5
A278013.7

These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, modulating their activity and influencing signaling cascades associated with growth and survival.

Further research employing molecular docking studies has suggested potential binding interactions with targets such as CDK2, which is crucial for cell cycle regulation .

Case Studies and Research Findings

A comprehensive study highlighted the compound's effectiveness against a variety of cancer cell lines and its ability to enhance the activity of other therapeutic agents when used in combination therapies. For instance, combining this compound with existing chemotherapeutics resulted in synergistic effects, improving overall efficacy against resistant cancer cells .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 3-aminopyridazine-6-carboxylate hydrochloride, and how can reaction purity be optimized?

  • Methodological Answer : Synthesis typically involves esterification of pyridazine derivatives followed by amination and HCl salt formation. Key steps include:
  • Starting materials : Pyridazine-6-carboxylic acid derivatives, methylating agents (e.g., methanol/HCl), and ammonia for amination.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol).
  • Purity optimization : Monitor via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Evidence from reagent catalogs indicates >97.0% purity achievable using HPLC validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) should show peaks for the methyl ester (~3.9 ppm), aromatic protons (~8.1–8.5 ppm), and NH₂ groups (~6.5 ppm, broad). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and pyridazine ring carbons.
  • IR : Stretch for ester C=O (~1700 cm⁻¹) and NH₂ (~3350 cm⁻¹).
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 174 (free base) and chloride adducts. Cross-reference with impurity profiles in pharmaceutical standards to resolve ambiguities .

Q. How can X-ray crystallography be utilized to determine the molecular structure of this compound, and which software tools are recommended for data refinement?

  • Methodological Answer :
  • Data collection : Use single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Refinement : SHELXL (for small-molecule refinement) and WinGX (for data integration and symmetry checks). SHELX programs are robust for handling twinned or high-resolution data .
  • Validation : ORTEP-3 for thermal ellipsoid visualization to confirm atomic displacement parameters .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory NMR data observed in the characterization of this compound?

  • Methodological Answer :
  • Step 1 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NH₂ protons may exhibit variable coupling due to tautomerism.
  • Step 2 : Test solvent effects (e.g., DMSO vs. CDCl₃) to stabilize specific tautomeric forms.
  • Step 3 : Compare with impurity profiles (e.g., unreacted starting materials or hydrolysis byproducts) using LC-MS, as described in pharmaceutical impurity standards .

Q. What factorial design approaches are optimal for optimizing the synthesis of this compound, particularly in scaling reactions while maintaining yield?

  • Methodological Answer :
  • Design : Use a 2³ factorial design to test variables: temperature (25–60°C), catalyst loading (0.1–1.0 eq), and reaction time (12–24 hrs).
  • Response variables : Yield (gravimetric analysis) and purity (HPLC area%).
  • Analysis : Response surface methodology (RSM) to identify interactions. For example, higher temperatures may reduce reaction time but increase ester hydrolysis risk .

Q. Which computational chemistry methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT calculations : Use Gaussian or ORCA with B3LYP/6-31G(d) basis set to model charge distribution and nucleophilic attack sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to predict regioselectivity.
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols).

Q. What strategies mitigate the hygroscopic nature of this compound during long-term storage, and how should stability be monitored?

  • Methodological Answer :
  • Storage : Use desiccants (silica gel) in airtight containers under nitrogen. Avoid exposure to humidity >40%.
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., ester hydrolysis to carboxylic acid). Safety data sheets recommend avoiding aqueous solutions unless immediately used .

Q. How can forced degradation studies be structured to elucidate the degradation pathways of this compound under various stress conditions?

  • Methodological Answer :
  • Conditions :
  • Acid/Base : 0.1M HCl/NaOH at 60°C for 24 hrs.
  • Oxidation : 3% H₂O₂ at room temperature for 48 hrs.
  • Photolysis : Exposure to UV light (320–400 nm) for 72 hrs.
  • Analysis : LC-MS/MS to identify degradation products (e.g., demethylation or ring-opening). Cross-reference with impurity standards for structural confirmation .

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